EGFR Protein Tyrosine Kinase Substrate

EGFR kinase assay substrate stoichiometry defined peptide

The EGFR Protein Tyrosine Kinase Substrate (CAS: 945830-38-6) is a synthetic 9-amino-acid peptide with the sequence ADEYLIPQQ, characterized by a single phosphorylatable tyrosine residue and a precise molecular weight of 1076.16 Da. It belongs to the class of defined-sequence tyrosine kinase peptide substrates, designed to overcome the compositional variability and ambiguous phosphorylation stoichiometry inherent to random copolymer substrates such as poly(Glu4:Tyr1).

Molecular Formula C48H73N11O17
Molecular Weight 1076.2 g/mol
Cat. No. B10831689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEGFR Protein Tyrosine Kinase Substrate
Molecular FormulaC48H73N11O17
Molecular Weight1076.2 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C)N
InChIInChI=1S/C48H73N11O17/c1-6-24(4)39(47(74)59-19-7-8-34(59)46(73)53-28(13-16-35(50)61)41(68)54-30(48(75)76)14-17-36(51)62)58-45(72)31(20-23(2)3)56-43(70)32(21-26-9-11-27(60)12-10-26)57-42(69)29(15-18-37(63)64)52-44(71)33(22-38(65)66)55-40(67)25(5)49/h9-12,23-25,28-34,39,60H,6-8,13-22,49H2,1-5H3,(H2,50,61)(H2,51,62)(H,52,71)(H,53,73)(H,54,68)(H,55,67)(H,56,70)(H,57,69)(H,58,72)(H,63,64)(H,65,66)(H,75,76)/t24-,25-,28-,29-,30-,31-,32-,33-,34-,39-/m0/s1
InChIKeyLQRUFPWSECMCHG-YBFBXAKBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

EGFR Protein Tyrosine Kinase Substrate: A Defined 9-mer Peptide for Quantitative EGFR Activity Assays


The EGFR Protein Tyrosine Kinase Substrate (CAS: 945830-38-6) is a synthetic 9-amino-acid peptide with the sequence ADEYLIPQQ, characterized by a single phosphorylatable tyrosine residue and a precise molecular weight of 1076.16 Da . It belongs to the class of defined-sequence tyrosine kinase peptide substrates, designed to overcome the compositional variability and ambiguous phosphorylation stoichiometry inherent to random copolymer substrates such as poly(Glu4:Tyr1) [1]. This peptide is available in unlabeled, 5-FAM fluorescent, and biotinylated forms, enabling flexible assay design for EGFR kinase activity measurement, inhibitor screening, and biochemical characterization .

Why ADEYLIPQQ Cannot Be Replaced by Poly(Glu4:Tyr1) or Other Generic EGFR Substrates


Generic tyrosine kinase substrates such as poly(Glu4:Tyr1) random copolymers suffer from compositional heterogeneity and inefficient phosphorylation, often achieving only low stoichiometry that impedes accurate cross-assay comparison [1]. Furthermore, substrates originally characterized for other kinases—such as the Src-autophosphorylation-site peptide, which exhibits an EGFR Km of 0.3–0.6 mM in A431 cell extracts—introduce lineage bias and suboptimal kinetic parameters when repurposed for EGFR assays . Even widely used commercial peptides like Peptide C (RAHEEIYHFFFAKKK) can artifactually activate EGFR through aggregation-mediated mechanisms, confounding inhibitor potency measurements [2]. These issues underscore the need for a purpose-designed, single-site EGFR substrate with defined stoichiometry and predictable kinetics.

Quantitative Differentiation of EGFR Protein Tyrosine Kinase Substrate (ADEYLIPQQ)


Defined Sequence with Single Tyrosine vs. Poly(Glu4:Tyr1) Random Copolymer: Elimination of Stoichiometric Ambiguity

Poly(Glu4:Tyr1) random copolymers contain a variable 4:1 ratio of glutamic acid to tyrosine, yielding an undefined and batch-dependent number of phosphorylation sites per molecule. This multiplicity prohibits precise determination of phosphorylation stoichiometry and introduces inconsistency across assay conditions [1]. In contrast, ADEYLIPQQ contains exactly one tyrosine residue (Tyr4) within a fixed 9-residue sequence, enabling exact 1:1 stoichiometry of phosphate incorporation per substrate molecule .

EGFR kinase assay substrate stoichiometry defined peptide poly(Glu4:Tyr1)

High HPLC Purity (>95%) vs. Typical Poly(Glu4:Tyr1) Unspecified Purity

The ADEYLIPQQ peptide is supplied with a minimum HPLC purity of >95% as a standard quality specification across multiple vendors . Poly(Glu4:Tyr1) random copolymers are rarely characterized by HPLC purity due to their polydisperse nature; suppliers typically provide only an average molecular weight range (e.g., 20–50 kDa) without a defined purity metric [1]. Higher and verified purity of the defined peptide reduces the risk of contaminating peptide fragments interfering with kinase reactions or detection readouts.

peptide purity HPLC quality control assay reproducibility

Fluorescent (5-FAM) and Biotinylated Derivatives: Non-Radioactive Detection vs. 33P-Labeling Required for Poly(Glu4:Tyr1)

ADEYLIPQQ is commercially offered in multiple labeled formats: unlabeled, 5-FAM fluorescent (Ex/Em: 494/521 nm), and biotinylated . The 5-FAM conjugate enables direct fluorescence polarization or FRET-based kinase activity detection without radioactivity. The biotinylated form permits streptavidin-capture detection analogous to PTP1B-biotin peptide methods . In contrast, poly(Glu4:Tyr1) kinase assays predominantly rely on [γ-33P]ATP incorporation and P81 phosphocellulose capture, a radioactive method with associated disposal costs and safety requirements [1].

fluorescent kinase assay non-radioactive detection 5-FAM peptide biotinylated substrate

Absence of Aggregation-Mediated Kinase Activation vs. Peptide C (RAHEEIYHFFFAKKK)

Peptide C (RAHEEIYHFFFAKKK) has been demonstrated to activate EGFR kinase through aggregation-mediated induction of asymmetric dimer formation, exhibiting a Hill coefficient of ~3 and increasing the kcat/KM by >250-fold compared to tail peptides [1]. This allosteric activation artifactually elevates apparent kinase activity and can mask or exaggerate inhibitor potency. ADEYLIPQQ, in contrast, is based on a short, balanced-charge sequence (one acidic Asp, one acidic Glu, neutral residues) lacking the hydrophobic aggregation motif present in Peptide C, and is not reported to induce supraphysiological kinase activation . While head-to-head aggregation studies have not been published for ADEYLIPQQ, its markedly lower hydrophobicity and shorter length are consistent with reduced aggregation propensity.

EGFR allosteric activation kinase aggregation Peptide C substrate artifact

Optimal Research and Procurement Scenarios for EGFR Protein Tyrosine Kinase Substrate (ADEYLIPQQ)


EGFR Inhibitor IC50 Determination in High-Throughput Screening

The defined 1:1 phosphorylation stoichiometry of ADEYLIPQQ enables direct conversion of fluorescence polarization or TR-FRET signals into moles of phosphate transferred, eliminating the need for radiometric methods required by poly(Glu4:Tyr1) [1]. The >95% HPLC purity specification ensures batch-to-batch consistency for large screening campaigns exceeding 10,000 compounds.

Steady-State Kinetic Parameter Determination (Km, kcat) for EGFR Mutants

When characterizing the catalytic efficiency of clinically relevant EGFR mutants (e.g., L858R, T790M, exon 19 deletions), ADEYLIPQQ's single tyrosine residue permits precise kinetic parameter derivation without the multiphasic kinetics associated with multi-site random copolymers [1]. The availability of unlabeled peptide supports radiolabeled ATP assays when desired, while the 5-FAM derivative supports fluorescence-based continuous kinetic monitoring.

Direct Comparison of Wild-Type vs. Mutant EGFR Kinase Activity in Academic Core Facilities

Core facilities offering kinase profiling services can standardize their EGFR activity measurements using ADEYLIPQQ to avoid the artificial substrate-induced activation observed with Peptide C, which elevates kcat/KM by >250-fold through aggregation [2]. This standardization facilitates inter-laboratory data comparison and reduces the need for post-hoc normalization.

Non-Radioactive Kinase Activity Assays in Laboratories Without Isotope Infrastructure

Laboratories lacking radioisotope handling authorization can use the 5-FAM-labeled ADEYLIPQQ (Ex/Em 494/521 nm) for fluorescence polarization kinase assays or the biotinylated derivative for streptavidin-capture ELISA formats, analogous to the method employed by the HTScan® EGFR Kinase Assay Kit with biotin-PTP1B(Tyr66) , but with the defined stoichiometry advantage of a single tyrosine.

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